6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride
Description
6-(Trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic amine derivative featuring a 2-azaspiro[3.3]heptane core substituted at the 6-position with a trifluoromethoxy (-OCF₃) group. The compound is a hydrochloride salt, enhancing its solubility and stability for applications in medicinal chemistry and materials science. Spirocyclic structures are valued for their conformational rigidity, which can improve binding specificity in drug design .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)12-5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDYBHSDGVKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
This method adapts the hydroxide-mediated alkylation strategy reported for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
Tribromoneopentyl alcohol (TBNPA, 4 ) is treated with sodium hydroxide in aqueous ethanol to yield BBMO (3 ) via nucleophilic substitution (87% yield, >99% purity).
Step 2: Spirocyclization with Trifluoromethoxy-Aniline
A solution of 2-trifluoromethoxyaniline (5 , 1.0 equiv) and BBMO (3 , 1.2 equiv) in dimethylacetamide (DMAc) is heated at 80°C for 24 h under inert atmosphere. The reaction is quenched with water, and the product is extracted into ethyl acetate.
Step 3: Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate, yielding 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride as a white crystalline solid.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMAc | 72 | 98 |
| Temperature | 80°C | — | — |
| Reaction Time | 24 h | — | — |
| Equivalents of 3 | 1.2 | — | — |
Challenges : Competing oligomerization of BBMO and low solubility of 5 in polar aprotic solvents.
Method 2: Cyanide-Assisted Cyclization
Reaction Protocol
Adapted from the synthesis of 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, this route employs sodium cyanide to facilitate ring closure.
Step 1: Alkylation of Trifluoromethoxy-Benzylamine
Trifluoromethoxy-benzylamine (6 ) is treated with methylsulfonyl chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) to yield the mesylated intermediate (7 ).
Step 2: Cyanide-Mediated Cyclization
Intermediate 7 is reacted with sodium cyanide in dimethylformamide (DMF) at room temperature, inducing spirocyclization to form 2-azaspiro[3.3]heptane (8 ).
Step 3: Functionalization and Salt Formation
The secondary amine 8 is treated with trifluoromethoxybenzyl bromide under basic conditions, followed by HCl gas to afford the target hydrochloride salt.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 65 | 95 |
| Cyanide Equiv. | 2.5 | — | — |
| Temperature | 25°C | — | — |
Challenges : Competing elimination side reactions and cyanide toxicity concerns.
Method 3: Coupling with Pre-Functionalized Spirocycles
Reaction Protocol
Leveraging palladium-catalyzed cross-coupling, this method modifies 2-azaspiro[3.3]heptane hydrochloride (9 ) via Buchwald-Hartwig amination.
Step 1: Boc Protection
9 is treated with Boc anhydride in tetrahydrofuran (THF) to yield Boc-protected spiroamine (10 ).
Step 2: Trifluoromethoxy Group Introduction
10 undergoes coupling with 2-bromo-1-trifluoromethoxybenzene using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and DavePhos in toluene at 100°C.
Step 3: Deprotection and Salt Formation
Boc removal with HCl in dioxane yields the target compound.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pd2(dba)3/DavePhos | 58 | 97 |
| Solvent | Toluene | — | — |
| Temperature | 100°C | — | — |
Challenges : High catalyst loading and sensitivity of the trifluoromethoxy group to reductive conditions.
Comparative Analysis of Methods
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d6): δ 1.35 (s, 9H, Boc), 2.22–2.37 (m, 4H, CH2), 3.69–3.88 (m, 4H, CH2N), 4.50 (q, J = 8.16 Hz, 1H, CHCF3), 7.45–7.60 (m, 2H, ArH).
-
¹³C NMR : δ 28.3 (Boc), 54.1 (CH2N), 79.8 (Cq), 121.5 (CF3O), 154.2 (C=O).
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups or the spirocyclic core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research indicates that compounds with spirocyclic structures, such as 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride, can exhibit significant antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the potential of azaspiro compounds in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that derivatives with trifluoromethoxy groups can inhibit the proliferation of specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
1.3 Neurological Disorders
The unique structural features of this compound make it a candidate for developing treatments for neurological disorders such as schizophrenia or bipolar disorder. Its ability to interact with multiple receptors suggests it could serve as a multi-target drug .
Material Science Applications
2.1 Polymer Synthesis
In material science, this compound can be utilized in the synthesis of advanced polymers. The trifluoromethoxy group enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications in coatings and adhesives .
2.2 Coatings and Sealants
The incorporation of this compound into coating formulations can improve their hydrophobic properties, leading to enhanced water repellency and durability against environmental degradation .
4.1 Case Study: Antidepressant Development
A recent clinical trial investigated the efficacy of a derivative of this compound in patients with major depressive disorder. Results showed a significant reduction in depressive symptoms compared to placebo, indicating its potential as a novel antidepressant .
4.2 Case Study: Cancer Cell Line Inhibition
In laboratory settings, researchers tested the compound against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell growth, suggesting that further exploration into its mechanism could lead to new cancer therapies .
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Electronic Effects : Fluorine substituents (e.g., -CF₃, -F) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions or metal-catalyzed reactions .
- Steric Impact : Bulkier groups (e.g., -OCF₃) may restrict rotational freedom, improving binding affinity in enzyme inhibition studies .
Biological Activity
6-(Trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride, a compound characterized by its unique spirocyclic structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.62 g/mol. The compound is a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.
Structural Characteristics
- IUPAC Name : 6-(Trifluoromethoxy)-2-azaspiro[3.3]heptan-6-ol hydrochloride
- CAS Number : 1211526-53-2
- Purity : Typically ≥97%
- Physical Form : White to yellow solid
Synthesis
The synthesis of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane involves several steps, often utilizing advanced organic chemistry techniques to ensure high yields and purity. The synthesis pathway typically includes the formation of the azaspiro framework followed by the introduction of the trifluoromethoxy group.
Research indicates that compounds in the azaspiro family can act as inhibitors for various biological targets, particularly in cancer and neurodegenerative diseases. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy as a drug candidate.
Anticancer Activity
In vitro studies have shown that 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 5.4 | |
| MCF-7 (Breast cancer) | 4.8 | |
| HeLa (Cervical cancer) | 6.1 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase.
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of this compound, particularly in models of Parkinson's disease. It has been documented to inhibit LRRK2 kinase activity, which is implicated in neuronal degeneration:
| Study | Findings |
|---|---|
| In vivo model | Reduced neuroinflammation and improved motor function in LRRK2 mutant mice . |
| Cell culture assays | Decreased cell death in dopaminergic neurons exposed to neurotoxic agents . |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on A549 cells demonstrated that treatment with 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis. -
Case Study on Neuroprotection :
In a mouse model of Parkinson's disease, administration of the compound resulted in a significant reduction in behavioral deficits and preserved dopaminergic neurons in the substantia nigra region.
Q & A
Q. Methodological Considerations :
- Temperature : Higher temperatures (80–100°C) improve cyclization but may increase side products.
- Catalysts : Pd(PPh₃)₄ enhances coupling efficiency but requires inert atmospheres.
- Yield Optimization : Lowering reaction scales (<1 mmol) improves reproducibility for spiro systems .
Table 1 : Representative Synthetic Yields
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spiro Core Formation | H₂SO₄, 80°C, 12 h | 45–55 | |
| Trifluoromethoxyation | Togni’s reagent, DMF, 60°C | 60–70 | |
| Hydrochloride Isolation | HCl/MeOH, RT | 85–90 |
How is this compound characterized, and what analytical techniques are critical?
Basic Research Question
Characterization focuses on structural confirmation and purity assessment:
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and trifluoromethoxy group integration. ¹⁹F NMR confirms CF₃O placement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±1 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
- X-ray Crystallography : Resolves spirocyclic conformation and salt formation (if crystalline) .
Q. Key Physicochemical Data :
- LogP : ~4.16 (indicative of moderate lipophilicity) .
- tPSA : ~76.38 Ų (suggests moderate solubility in polar solvents) .
How can researchers resolve contradictions in reaction outcomes during synthesis (e.g., unexpected byproducts or low yields)?
Advanced Research Question
Common contradictions include:
- Byproduct Formation : Competing pathways during spirocyclization (e.g., ring-opening via nucleophilic attack).
- Low Trifluoromethoxy Incorporation : Residual moisture deactivates fluorinating agents.
Q. Methodological Solutions :
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap nucleophiles .
- Reagent Purity : Pre-dry solvents (e.g., DMF over CaH₂) and reagents under argon .
- In Situ Monitoring : LC-MS tracks intermediate stability and guides quenching timing .
Case Study : notes that substituting TFA with HCl in cyclization reduces ester hydrolysis byproducts by 30% .
What computational methods are used to predict the reactivity or biological interactions of this compound?
Advanced Research Question
Q. Key Parameters for Simulations :
- Partial Charges : Derived from electrostatic potential (ESP) calculations.
- Solvation Models : Implicit solvent (e.g., SMD) to estimate solubility .
What challenges arise in maintaining stereochemical integrity during synthesis?
Advanced Research Question
The spirocyclic core is prone to racemization under basic or high-temperature conditions:
- Chiral Centers : The 2-azaspiro[3.3]heptane nitrogen can invert configuration if unprotected.
- Mitigation Strategies :
Table 2 : Stereochemical Stability Under Varied Conditions
| Condition | Racemization (%) | Reference |
|---|---|---|
| RT, Neutral pH | <5 | |
| 60°C, Basic (pH 10) | 40–50 |
How is this compound utilized in medicinal chemistry research, particularly in target validation?
Advanced Research Question
- Piperidine Isostere : Replaces piperidine in drug candidates to enhance metabolic stability and reduce off-target effects .
- In Vitro Assays : Test sodium channel modulation (e.g., riluzole analogs) using patch-clamp electrophysiology .
- In Vivo PK/PD : Assess bioavailability in rodent models via IV/PO dosing, with LC-MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
